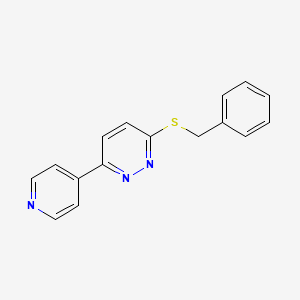

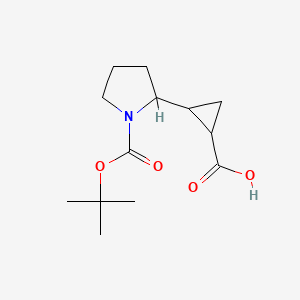

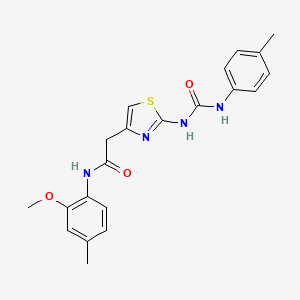

![molecular formula C23H22N4O3 B2664204 N-(2-ethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921535-04-8](/img/structure/B2664204.png)

N-(2-ethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For example, one method involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

Pyrimidines have a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific structure of your molecule would include additional functional groups attached to this basic pyrimidine structure.Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Physical And Chemical Properties Analysis

Pyrimidines are generally soluble in water and are weaker bases than pyridine . The specific physical and chemical properties of your molecule would depend on its exact structure and the functional groups it contains.Scientific Research Applications

Synthesis and Biological Evaluation

Pyrimidine derivatives, such as those synthesized in studies by Shanmugasundaram et al. (2011), have been explored for their antibacterial, antifungal, and antitumor activities. These compounds were synthesized through nucleophilic substitution reactions, demonstrating the chemical versatility and potential biological relevance of pyrimidine-based structures. The synthesized derivatives were confirmed by various analytical techniques, indicating a methodological approach to exploring the biological activities of new chemical entities within this class (Shanmugasundaram et al., 2011).

Anticancer and Anti-inflammatory Applications

Research by Abu‐Hashem et al. (2020) into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products highlighted the anti-inflammatory and analgesic properties of these compounds. Their work illustrates the potential of pyrimidine derivatives in developing new therapeutic agents with specific pharmacological profiles. These compounds were identified as selective COX-2 inhibitors, providing a foundation for the development of new anti-inflammatory drugs with minimized side effects (Abu‐Hashem et al., 2020).

Molecular Structure and Optical Properties

A study focused on the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives underscored the significance of pyrimidine rings in pharmaceutical and optical applications. The research detailed the synthesis and analysis of phenyl pyrimidine derivatives, providing insights into their photophysical properties and potential applications in optoelectronic devices. Such studies contribute to a deeper understanding of the multifaceted roles that pyrimidine derivatives can play in both medicinal chemistry and materials science (Hussain et al., 2020).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-(2-ethylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3/c1-4-15-7-5-6-8-18(15)24-21(28)17-13-26(3)20-19(17)25-23(30)27(22(20)29)16-11-9-14(2)10-12-16/h5-13H,4H2,1-3H3,(H,24,28)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXBLCIAQRGJCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

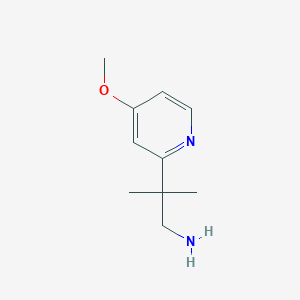

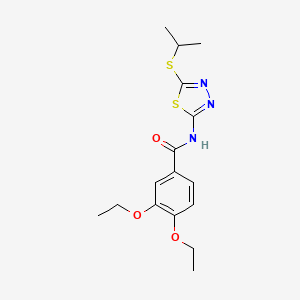

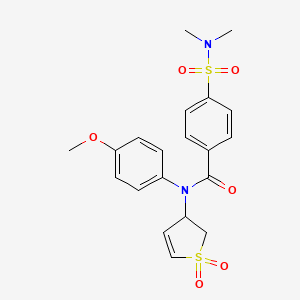

![N-cycloheptyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2664126.png)

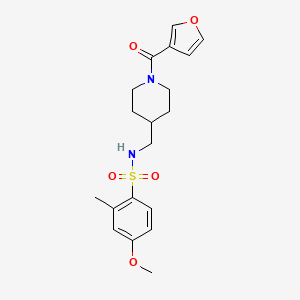

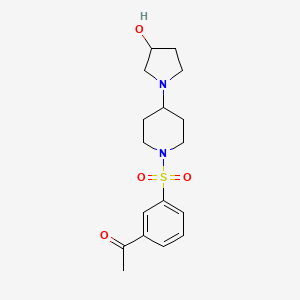

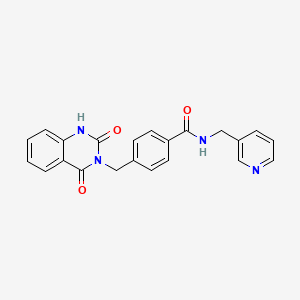

![ethyl 5-[(E)-(tert-butylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2664134.png)

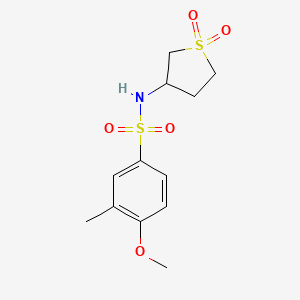

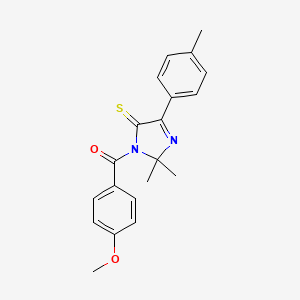

![3-[2-(4-Chlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2664136.png)